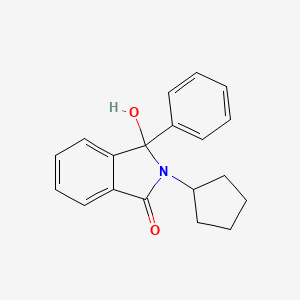
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one
描述
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one, also known as CPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of isoindolinones, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
科学研究应用
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. Moreover, this compound has demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
作用机制
The mechanism of action of 2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antitumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has demonstrated antimicrobial activity against Gram-positive bacteria such as S. aureus and S. pneumoniae.
实验室实验的优点和局限性
2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. Moreover, this compound has been found to exhibit various biological activities, making it a potential lead compound for drug discovery. However, this compound has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research on 2-cyclopentyl-3-hydroxy-3-phenylisoindolin-1-one. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its bioavailability and toxicity. Third, the potential therapeutic applications of this compound need to be explored further, particularly in the areas of inflammation and cancer. Fourth, structural modifications of this compound need to be carried out to improve its solubility and potency. Finally, the development of this compound as a therapeutic agent needs to be pursued further through preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of this compound involves the reaction of 3-hydroxy-3-phenylisoindolin-1-one with cyclopentyl magnesium bromide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its ease of synthesis and various biological activities. However, this compound has some limitations for lab experiments, including its poor solubility in aqueous solutions and the incomplete understanding of its mechanism of action. There are several future directions for the research on this compound, including elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic applications, modifying its structure, and developing it as a therapeutic agent.
属性
IUPAC Name |
2-cyclopentyl-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-12-6-7-13-17(16)19(22,14-8-2-1-3-9-14)20(18)15-10-4-5-11-15/h1-3,6-9,12-13,15,22H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNWCQBEONSIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



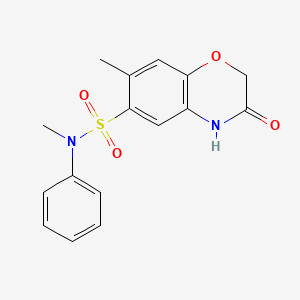
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420742.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4420751.png)
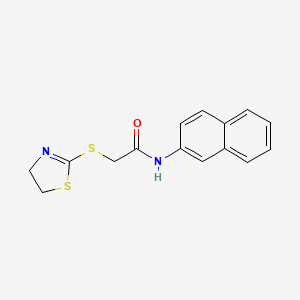
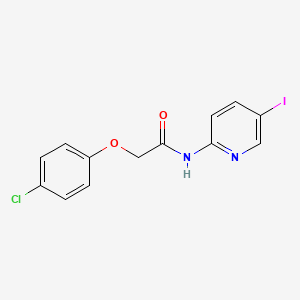
![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420777.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)
![3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4420796.png)
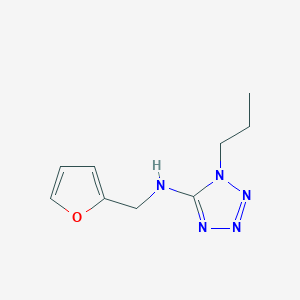

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4420820.png)